Dhodh-IN-24

Description

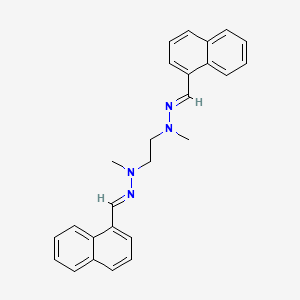

The exact mass of the compound 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) is 394.21574685 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBOGKVBQVODDT-MKYUKRCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/N=C/C1=CC=CC2=CC=CC=C12)CCN(/N=C/C3=CC=CC4=CC=CC=C34)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dhodh-IN-24: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-24 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound presents a valuable tool for investigating the roles of pyrimidine metabolism in various pathological conditions, including cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its impact on cellular signaling pathways and providing representative experimental protocols for its characterization.

Introduction to this compound and its Target: DHODH

This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[2][3][4] This enzyme is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.[3][5] The inhibition of DHODH by this compound disrupts the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides, thereby exerting a cytostatic effect on rapidly proliferating cells that have a high demand for nucleotides, such as cancer cells and activated lymphocytes.[6][7]

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of DHODH. This blockade occurs at the fourth step of the de novo pyrimidine synthesis pathway, preventing the conversion of dihydroorotate to orotate.[2][3] This targeted inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[5][8]

Quantitative Data on DHODH Inhibition

The inhibitory potency of this compound against human DHODH has been quantified, providing a key metric for its biological activity.

| Compound | Target | IC50 (nM) |

| This compound | Human DHODH | 91 |

| Data sourced from MedChemExpress and TargetMol product pages.[1][9] |

Downstream Signaling and Cellular Consequences

The inhibition of DHODH by this compound triggers a cascade of downstream cellular events beyond the immediate depletion of pyrimidines.

Impact on Mitochondrial Respiration and ROS Production

As DHODH is linked to the mitochondrial electron transport chain, its inhibition can affect cellular respiration. While the direct effects of this compound on mitochondrial function have not been specifically reported, studies on other DHODH inhibitors suggest that this class of compounds can modulate the production of reactive oxygen species (ROS).[4][5] The disruption of the electron flow at the level of DHODH can lead to an increase in mitochondrial ROS, which can contribute to cellular stress and apoptosis.[4][5]

Cell Cycle Arrest and Apoptosis

By depriving cells of the necessary building blocks for DNA replication, this compound induces cell cycle arrest, primarily at the S-phase.[8] Prolonged pyrimidine starvation can ultimately trigger programmed cell death (apoptosis), particularly in cells that are highly dependent on de novo pyrimidine synthesis.[8]

Potential Crosstalk with Other Signaling Pathways

Recent research has indicated that DHODH may have functions beyond its canonical role in pyrimidine synthesis. For instance, DHODH has been implicated in the regulation of β-catenin signaling.[8] While not directly demonstrated for this compound, it is plausible that its inhibition of DHODH could modulate this and other oncogenic signaling pathways.

Experimental Protocols

The following are representative protocols for the in vitro characterization of DHODH inhibitors like this compound.

DHODH Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH.

Principle: The activity of DHODH can be measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[10]

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Coenzyme Q10 (electron acceptor)

-

DCIP (colorimetric indicator)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and Coenzyme Q10.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the substrate, dihydroorotate, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effect of this compound on cancer cell lines.

Principle: The number of viable cells after treatment with the inhibitor is quantified using a colorimetric or fluorometric method, such as the MTT or resazurin assay.

Materials:

-

Cancer cell lines (e.g., HL-60, A549)

-

Cell culture medium and supplements

-

This compound

-

MTT or resazurin solution

-

Solubilization buffer (for MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT or resazurin solution to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizations

Signaling Pathway of DHODH Inhibition

Caption: Mechanism of this compound action on the pyrimidine biosynthesis pathway.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent and specific inhibitor of human DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Its mechanism of action, centered on the depletion of pyrimidine nucleotides, leads to cell cycle arrest and inhibition of proliferation in rapidly dividing cells. This makes this compound a valuable chemical probe for studying the roles of pyrimidine metabolism in health and disease and a potential starting point for the development of novel therapeutics. Further research is warranted to explore its full pharmacological profile, including its effects on mitochondrial function, downstream signaling pathways, and its efficacy in preclinical models of disease.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Dhodh-IN-24: A Technical Whitepaper on the Discovery and Synthesis of a Novel DHODH Inhibitor

Abstract

Human dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This document provides a detailed technical overview of Dhodh-IN-24 (also known as compound 16), a potent inhibitor of human DHODH. Discovered through a structure-based virtual screening campaign, this compound exhibits nanomolar potency in biochemical assays. This guide details the discovery workflow, a representative chemical synthesis, and the experimental protocols used for its initial characterization, presenting this compound as a promising scaffold for the development of novel therapeutics.

Introduction: DHODH as a Therapeutic Target

The de novo synthesis of pyrimidines is essential for the production of DNA and RNA, which are fundamental for cell proliferation.[1][2][3] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2][3] Rapidly dividing cells, including cancer cells and activated lymphocytes, are highly dependent on this pathway for a steady supply of nucleotides.[1][2][3] Consequently, inhibiting DHODH starves these cells of essential building blocks, leading to cell cycle arrest and apoptosis, which establishes DHODH as a compelling target for therapeutic intervention in oncology and immunology.[1][2][3]

Caption: The de novo pyrimidine biosynthesis pathway and the site of action for this compound.

Discovery of this compound

This compound was identified through a structure-based drug discovery program aimed at finding novel DHODH inhibitors.[1][3] The workflow utilized computational screening methods to prioritize compounds for experimental validation.[1][3]

Caption: Discovery workflow leading to the identification of this compound.

The process began with the in silico screening of the ChemBridge EXPRESS-pick library.[1][3] Compounds were first filtered to remove Pan-Assay Interference Compounds (PAINS) and those violating Lipinski's rules for oral druggability.[1][3] The remaining molecules were then docked into the binding site of human DHODH using the Glide SP docking protocol.[1][3] Based on favorable docking scores and ligand efficiency, 176 compounds were selected for purchase and experimental testing.[4]

Synthesis of this compound

This compound (compound 16) was initially sourced from the ChemBridge EXPRESS-pick library for screening purposes.[1][3] For follow-up studies and analogue development, a representative synthetic route is proposed. The following multi-step synthesis is a plausible method for generating the core scaffold and final compound.

Caption: A plausible synthetic pathway for this compound and its analogues.

Experimental Protocol: Representative Synthesis

-

Step 1: Fischer Indole Synthesis. A solution of an appropriately substituted phenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated to reflux for 4 hours. The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the indole-ester intermediate.

-

Step 2: Amidation. The indole-ester intermediate (1.0 eq) is combined with a desired substituted amine (1.5 eq) in a sealed tube. The mixture is heated to 120°C for 16 hours. After cooling, the crude product is purified by column chromatography on silica gel to afford the indole-amide core structure.

-

Step 3: Final Elaboration. Depending on the specific substituents required for the final this compound molecule, further standard chemical transformations, such as Suzuki or Buchwald-Hartwig coupling reactions, are performed on the indole-amide core to install the remaining functional groups, followed by final purification via reverse-phase HPLC.

In-Depth Characterization

This compound was characterized through a series of biochemical and cell-based assays to confirm its inhibitory activity against human DHODH and its effect on cancer cell viability.

Quantitative Data Summary

The inhibitory potency of this compound was determined against recombinant human DHODH. Its anti-proliferative effects were subsequently assessed in the MOLM-13 acute myeloid leukemia (AML) cell line.[1][3]

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cell Viability IC₅₀ (µM) |

| This compound (16) | Human DHODH | Biochemical | 91 | MOLM-13 | 2.3 - 50.6 (Range for 10 hits) |

| Teriflunomide (Ref.) | Human DHODH | Biochemical | 130 | MOLM-13 | Not Reported |

| Table 1: Biochemical and cellular activity of this compound.[1][3] |

Experimental Protocol: Biochemical DHODH Inhibition Assay

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCPIP), which is coupled to the oxidation of the dihydroorotate substrate.[5]

-

Reagents:

-

Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0.

-

Recombinant human DHODH (rhDHODH).

-

L-Dihydroorotic acid (DHO), 40 mM stock in DMF.

-

Decylubiquinone, 20 mM stock in DMSO.

-

DCPIP, 10 mM stock in water.

-

-

Procedure:

-

Dilute rhDHODH to a working concentration of 0.4 µg/mL in Assay Buffer.

-

Add 50 µL of the diluted rhDHODH to the wells of a 96-well plate.

-

Add serial dilutions of this compound (or DMSO control) to the wells and incubate for 10 minutes at room temperature.

-

Prepare a substrate mixture in Assay Buffer containing DHO (final concentration 200 µM), Decylubiquinone (final concentration 50 µM), and DCPIP (final concentration 60 µM).

-

Initiate the reaction by adding 50 µL of the substrate mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm over 15 minutes using a plate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value by fitting the dose-response curve.

-

Experimental Protocol: MOLM-13 Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of the MOLM-13 AML cell line.

-

Reagents:

-

MOLM-13 cells.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Procedure:

-

Seed MOLM-13 cells in a 96-well opaque plate at a density of 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO-only control.

-

Incubate the plate for an additional 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

-

Conclusion

This compound, identified via a robust structure-based discovery pipeline, is a potent inhibitor of human DHODH with an IC₅₀ of 91 nM.[1][3] It demonstrates activity in acute myeloid leukemia cells, a disease context where novel therapeutic mechanisms are urgently needed.[1][3][4] The data presented herein establish this compound as a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for medicinal chemistry optimization to develop next-generation DHODH inhibitors for clinical applications.

References

Dhodh-IN-24: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-24, also identified as compound 16 in recent literature, is a novel and potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1] This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells, including cancer cells, activated immune cells, and various pathogens. By targeting DHODH, this compound effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to the inhibition of cell growth and proliferation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, tailored for professionals in the field of drug discovery and development.

Core Function and Mechanism of Action

This compound functions as a highly specific and potent inhibitor of human dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis.

The inhibitory action of this compound on DHODH leads to a depletion of the intracellular pyrimidine pool. Consequently, cells that are heavily reliant on this de novo pathway for their proliferation are unable to synthesize the necessary nucleic acids for replication, resulting in cell cycle arrest and ultimately, cell death. This selective dependency of rapidly proliferating cells on de novo pyrimidine synthesis forms the basis of the therapeutic potential of DHODH inhibitors like this compound in indications such as cancer and autoimmune diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a comparator compound from the primary literature.

Table 1: In Vitro Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound (Compound 16) | Human DHODH | Biochemical | 91 | [1] |

Table 2: In Vitro Cellular Activity of DHODH Inhibitors in MOLM-13 Cells

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 17 (structurally related) | MOLM-13 | Cell Viability | 2.3 | [1] |

| Other Novel Inhibitors (range) | MOLM-13 | Cell Viability | 2.3 - 50.6 | [1][2] |

Note: The specific cellular IC50 for this compound (compound 16) in MOLM-13 cells is not explicitly stated in the primary publication, however, a range for a series of 10 novel inhibitors, including a structurally related compound, is provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Recombinant Human DHODH Biochemical Assay

This fluorescence-based assay was performed by Reaction Biology Corporation to determine the in vitro potency of this compound.

Materials:

-

Recombinant human DHODH enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (specific composition proprietary to Reaction Biology Corporation)

-

Substrate (Dihydroorotate)

-

Resazurin (as a fluorescent indicator)

-

Stop Mixture (100 mM HEPES, 10 mM Orotate)

-

DMSO (for control)

-

Compound 3 (as a positive control for inhibition)

Procedure:

-

Compound Preparation: Prepare a 10-dose concentration series of this compound using 3-fold serial dilutions in DMSO, starting from an initial high concentration (e.g., 10, 30, 50, or 100 µM).

-

Enzymatic Reaction:

-

Add the recombinant human DHODH enzyme to the assay buffer.

-

Add the various concentrations of this compound or control solutions (DMSO for 100% activity, 1 µM Compound 3 for positive inhibition control) to the enzyme mixture.

-

Initiate the enzymatic reaction by adding the substrate (dihydroorotate) and resazurin.

-

Incubate the reaction mixture for 1 hour at 25 °C. During this time, active DHODH will oxidize dihydroorotate to orotate and concurrently reduce resazurin to the fluorescent product, resorufin.

-

-

Reaction Termination and Detection:

-

Stop the enzymatic reaction by adding 5 mM of the stop mixture.

-

Measure the fluorescent signal of resorufin using a suitable plate reader.

-

-

Data Analysis:

-

The percentage of DHODH activity for each compound concentration is calculated relative to the DMSO-only control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal curve.

-

MOLM-13 Cell Viability Assay

This assay was used to assess the effect of DHODH inhibitors on the viability of the human acute myeloid leukemia cell line, MOLM-13.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (or other test compounds) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or a similar MTS-based assay reagent.[3]

-

96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)

-

DMSO (for vehicle control)

Procedure:

-

Cell Seeding:

-

Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (DMSO) group.

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

-

Viability Measurement (using CellTiter-Glo®):

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Mix the contents and incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The cell viability for each treatment is expressed as a percentage of the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Mandatory Visualizations

De Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH by this compound.

Experimental Workflow for this compound Discovery

Caption: The experimental workflow for the discovery and validation of this compound.

References

- 1. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Dhodh-IN-24: A Technical Guide to a Potent DHODH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dhodh-IN-24, a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and explores its impact on relevant signaling pathways.

Introduction to Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[2]

Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[2][3] This dependency makes DHODH an attractive therapeutic target. Inhibition of DHODH leads to pyrimidine depletion, which in turn results in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in these highly proliferative cells.[1][3]

This compound: A Potent DHODH Inhibitor

This compound is a small molecule inhibitor of human DHODH. It has demonstrated potent activity in biochemical assays.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related potent DHODH inhibitor for comparison.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| This compound | Human DHODH | Biochemical | 91 | Not Reported | Not Reported | [4] |

| Brequinar | Human DHODH | Biochemical | 5.2 | Not Reported | Not Reported | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DHODH inhibitors like this compound.

Biochemical Assay: DHODH Enzyme Inhibition (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Workflow:

Protocol: [6]

-

Reagents:

-

Recombinant human DHODH (e.g., N-terminal His-tagged with transmembrane domain deletion).

-

This compound stock solution in DMSO.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

2,6-dichloroindophenol (DCIP) solution.

-

Coenzyme Q10 solution.

-

Dihydroorotic acid solution.

-

-

Procedure:

-

In a 96-well plate, add recombinant human DHODH to the reaction buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO).

-

Add DCIP and Coenzyme Q10 to the wells.

-

Pre-incubate the plate at 25°C for 30 minutes.

-

Initiate the reaction by adding dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Cell Proliferation (MTT/WST-1 Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Workflow:

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT or WST-1 reagent.

-

Solubilization buffer (for MTT).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the cellular IC50 value from the dose-response curve.

-

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to DHODH in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[9]

Workflow:

-

Cell Treatment and Heating:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Include a non-heated control.

-

-

Lysis and Protein Separation:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

-

Detection and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble DHODH in each sample by Western blotting using a specific anti-DHODH antibody.

-

Quantify the band intensities.

-

Plot the amount of soluble DHODH as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Signaling Pathways Affected by DHODH Inhibition

Inhibition of DHODH by compounds like this compound leads to the depletion of the pyrimidine pool, which has significant downstream effects on cellular signaling pathways, particularly those involved in cell cycle regulation and survival.

Cell Cycle Arrest

Pyrimidine depletion resulting from DHODH inhibition leads to a stall in DNA replication, causing cells to arrest in the S-phase of the cell cycle.[1][11] This is a common mechanism of action for antimetabolite drugs.

Induction of Apoptosis

Prolonged S-phase arrest and the inability to synthesize necessary nucleic acids can trigger programmed cell death, or apoptosis.[1][11] This is a key mechanism by which DHODH inhibitors exert their anti-cancer effects.

Modulation of p53 and MYC Signaling

-

p53: Inhibition of DHODH has been shown to increase the synthesis of the tumor suppressor protein p53.[12][13][14] The accumulation of p53 can contribute to both cell cycle arrest and apoptosis.

-

MYC: The MYC oncogene is a key driver of cell proliferation and is often overexpressed in cancer.[12][13] Studies have shown that DHODH inhibition can lead to a downregulation of MYC target genes.[12][13] Furthermore, there is evidence for a non-enzymatic role of DHODH in stabilizing the MYC protein, suggesting that DHODH inhibitors could also promote MYC degradation.[15]

In Vivo Studies

While specific in vivo data for this compound is not publicly available, studies with other potent DHODH inhibitors, such as brequinar, have demonstrated significant anti-tumor efficacy in various preclinical cancer models, including xenograft and transgenic mouse models of neuroblastoma.[12][13] These studies show that DHODH inhibition can dramatically reduce tumor growth and extend survival.[12][13]

Conclusion

This compound is a potent inhibitor of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt this pathway leads to the depletion of pyrimidines, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells. The downstream effects on key signaling molecules like p53 and MYC further underscore its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other DHODH inhibitors in preclinical drug development. Further research is warranted to fully elucidate the specific in vivo efficacy and detailed signaling mechanisms of this compound.

References

- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 5. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 14. DOHH2 Xenograft Model | Xenograft Services [xenograft.net]

- 15. Targeting both the enzymatic and non-enzymatic functions of DHODH as a therapeutic vulnerability in c-Myc-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dhodh-IN-24: A Technical Guide to a Novel Dihydroorotate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-24 is a recently identified, potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] As rapidly proliferating cells, such as cancer cells, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors, DHODH has emerged as a significant therapeutic target in oncology and immunology.[4] This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization. The guide also includes visualizations of the relevant biological pathway and a typical experimental workflow to facilitate a deeper understanding of this novel compound for research and drug development purposes.

Core Characteristics of this compound

This compound, also referred to as compound 16 in its discovery publication, was identified through a structure-based drug discovery approach.[1][3] It presents a promising scaffold for the development of new therapeutics targeting diseases with metabolic vulnerability in the pyrimidine synthesis pathway, such as acute myeloid leukemia (AML).[3]

-

Mechanism of Action: this compound functions as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis in rapidly dividing cells.[6]

-

Chemical Properties: While the complete chemical synthesis pathway for this compound is proprietary to its developers, its fundamental properties are available from commercial suppliers.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Assay Type | Target | Cell Line | IC50 | Reference |

| Biochemical Assay | Human DHODH | - | 91 nM | [1][2][3] |

| Cell Viability Assay | - | MOLM-13 (AML) | 2.3 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of DHODH inhibitors like this compound.

Note: The following protocols are generalized based on standard methods for characterizing DHODH inhibitors and may not reflect the exact procedures used in the initial discovery of this compound.

Recombinant Human DHODH Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human DHODH.

-

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Decylubiquinone - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a positive control (a known DHODH inhibitor like Brequinar) and a negative control (DMSO vehicle).

-

Add recombinant human DHODH to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

-

Materials:

-

MOLM-13 cells or other relevant cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well white, clear-bottom microplates

-

Luminometer

-

-

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the discovery and characterization of a novel DHODH inhibitor.

References

- 1. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. researchgate.net [researchgate.net]

- 4. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research Findings on Dhodh-IN-24 Inconclusive

Initial investigations to gather preliminary research findings on "Dhodh-IN-24" have not yielded any specific or identifiable information. Extensive searches across scientific databases and public domains have failed to locate any registered compound, research project, or publication with this designation.

This suggests that "this compound" may be an internal project code, a newly designated compound not yet in the public domain, or a potential misspelling of an existing entity. Without publicly available data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested.

Further research and the generation of a technical guide are contingent on the provision of a correct and publicly traceable identifier for the subject of interest. Researchers, scientists, and drug development professionals seeking information are advised to verify the nomenclature.

Dhodh-IN-24 and its Effect on Cell Proliferation: A Technical Guide

Abstract

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Dhodh-IN-24 has been identified as a potent inhibitor of human DHODH with a reported IC50 of 91 nM.[1] This technical guide provides an in-depth overview of the mechanism of action of DHODH inhibitors, with a focus on their effects on cell proliferation, and outlines experimental protocols for their evaluation. While specific data on this compound is limited, this guide extrapolates its likely biological effects based on the well-characterized activities of other DHODH inhibitors.

Introduction to Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3][4] This process is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine) that are vital for DNA and RNA synthesis.[3][5] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA transcription, making them particularly vulnerable to the inhibition of this pathway.[5][6]

This compound: A Potent DHODH Inhibitor

This compound is a small molecule inhibitor of human DHODH with a reported half-maximal inhibitory concentration (IC50) of 91 nM.[1] This potent activity suggests that this compound can effectively block the de novo pyrimidine synthesis pathway at nanomolar concentrations, leading to the suppression of cell proliferation.

Mechanism of Action of DHODH Inhibitors

DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity.[5] This leads to a depletion of the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA synthesis, resulting in cell cycle arrest and a reduction in cell proliferation.[5][7]

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.

Effects of DHODH Inhibition on Cell Proliferation

Inhibition of DHODH has been shown to have a profound impact on cell proliferation across a variety of cancer cell types. The primary effects are mediated through the depletion of pyrimidine pools, leading to:

-

Cell Cycle Arrest: Depletion of nucleotides triggers cell cycle checkpoints, often leading to an arrest in the S phase, the phase of DNA synthesis.[2][6]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death, or apoptosis.[2]

-

Induction of Ferroptosis: Recent studies have shown that DHODH inhibition can also induce a form of iron-dependent cell death called ferroptosis, particularly in cancer cells with low expression of GPX4.[8][9]

Quantitative Data on DHODH Inhibitors

The following table summarizes the IC50 values for several well-characterized DHODH inhibitors in various cancer cell lines, providing a comparative context for the potency of this compound.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Brequinar | HT-1080 | Fibrosarcoma | ~0.5 | [8] |

| Leflunomide | A375 | Melanoma | ~100 | [2] |

| Teriflunomide | Jurkat | T-cell Leukemia | >100 | [10] |

| BAY2402234 | C4-2B | Prostate Cancer | ~0.01-0.1 | [11] |

| This compound | - | - | 0.091 | [1] |

Signaling Pathways Modulated by DHODH Inhibition

Beyond the direct impact on nucleotide synthesis, DHODH inhibition can modulate several key signaling pathways involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cell proliferation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DHODH Enzymatic Assay

Objective: To confirm the direct inhibitory effect of this compound on DHODH enzyme activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate (DHO), and a suitable electron acceptor such as 2,6-dichloroindophenol (DCIP) in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Kinetic Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 of this compound for DHODH inhibition.[12]

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel DHODH inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Based on the extensive research on other DHODH inhibitors, it is anticipated that this compound will effectively inhibit cell proliferation, induce cell cycle arrest, and potentially trigger apoptosis or ferroptosis in rapidly dividing cells. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel DHODH inhibitors as potential therapeutic agents. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploratory Studies Involving Dhodh-IN-24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies involving Dhodh-IN-24, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). This document details the core mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized in its initial characterization. The information presented is intended to facilitate further research and development of this compound and its analogs.

Core Concepts: Mechanism of Action of this compound

This compound is a potent, nanomolar inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore particularly dependent on the de novo synthesis pathway.[3]

DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, with subsequent reduction of a flavin mononucleotide (FMN) cofactor. By inhibiting DHODH, this compound effectively blocks the pyrimidine supply, leading to cell cycle arrest and inhibition of cell proliferation.[3]

Quantitative Data Summary

The initial characterization of this compound, referred to as compound 16 in its discovery publication, involved biochemical and cell-based assays to determine its potency.[1] The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of Human DHODH

| Compound | IC50 (nM) |

| This compound (Compound 16) | 91 |

| Teriflunomide (Reference) | 130 |

Data sourced from Higgins et al., 2024.[1]

Table 2: Cellular Viability in MOLM-13 Human Leukemia Cells

| Compound | IC50, MOLM-13 (µM) |

| This compound (Compound 16) | >50 |

| Compound 17 (Most potent cellular inhibitor from the same study) | 2.3 |

Data sourced from Higgins et al., 2024.[1] It is noteworthy that while this compound is a potent biochemical inhibitor, its activity in the MOLM-13 cell viability assay was less pronounced in the initial study.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound.

Recombinant Human DHODH Inhibition Assay

This protocol details the in vitro assay used to determine the biochemical potency of this compound against purified human DHODH.

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHO, DCIP, and CoQ10.

-

Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. For the control, add 2 µL of DMSO.

-

Add 178 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 20 µL of recombinant human DHODH enzyme to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time at room temperature. The rate of reaction is proportional to the rate of DCIP reduction.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

MOLM-13 Cell Viability Assay

This protocol describes the cell-based assay used to evaluate the effect of this compound on the proliferation of the human acute myeloid leukemia (AML) cell line, MOLM-13.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (or other test compounds) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. For the control, add 100 µL of medium with the same concentration of DMSO.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a nonlinear regression model.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to the exploratory studies of this compound.

Caption: Mechanism of Action of this compound.

References

- 1. Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dhodh-IN-24 in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-24 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which play a central role in the pathophysiology of autoimmune diseases.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of T and B cell proliferation and a reduction in pro-inflammatory cytokine production. These application notes provide detailed protocols for the utilization of this compound in common preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.

Mechanism of Action:

This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is located in the inner mitochondrial membrane.[2] This enzyme catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. Consequently, the synthesis of DNA, RNA, and other essential molecules for cell proliferation is impaired in metabolically active lymphocytes.

Data Presentation

In Vitro Activity

| Compound | Target | IC50 (nM) | Cell Line |

| This compound | Human DHODH | 91 | - |

In Vivo Efficacy of DHODH Inhibitors in Autoimmune Models (Illustrative Data)

Disclaimer: The following data for this compound is illustrative and intended to serve as a template for data presentation. Specific in vivo efficacy data for this compound is not yet publicly available.

Collagen-Induced Arthritis (CIA) in Mice

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |

| Vehicle | - | 10.2 ± 1.5 | 3.8 ± 0.4 |

| This compound | 10 | 4.5 ± 0.8 | 2.5 ± 0.3 |

| This compound | 30 | 2.1 ± 0.5 | 2.0 ± 0.2 |

| Leflunomide | 10 | 5.1 ± 0.9 | 2.7 ± 0.3 |

| *p < 0.05, *p < 0.01 vs. Vehicle |

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Clinical Score (Day 21) | CNS Infiltrating Cells (x10^5) |

| Vehicle | - | 3.8 ± 0.6 | 15.2 ± 2.1 |

| This compound | 10 | 1.9 ± 0.4 | 7.8 ± 1.5 |

| This compound | 30 | 0.8 ± 0.3 | 3.5 ± 0.9 |

| Teriflunomide | 10 | 2.2 ± 0.5 | 8.9 ± 1.7 |

| *p < 0.05, *p < 0.01 vs. Vehicle |

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

| Treatment Group | Dose (mg/kg, p.o., daily) | Proteinuria (mg/dL, Week 20) | Anti-dsDNA Titer (IU/mL, Week 20) |

| Vehicle | - | 450 ± 85 | 8500 ± 1200 |

| This compound | 10 | 210 ± 50 | 4200 ± 850 |

| This compound | 30 | 120 ± 35 | 2100 ± 600 |

| Cyclophosphamide | 20 (weekly, i.p.) | 150 ± 40 | 2500 ± 700 |

| *p < 0.05, *p < 0.01 vs. Vehicle |

Experimental Protocols

Formulation of this compound for Oral Gavage

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose (or as determined by solubility studies)

-

Sterile phosphate-buffered saline (PBS)

-

Homogenizer or sonicator

-

Sterile tubes

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. A common dosing volume for oral gavage in mice is 10 mL/kg.

-

Weigh the appropriate amount of this compound powder.

-

Prepare the 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile PBS.

-

Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a homogenous suspension.

-

If necessary, use a homogenizer or sonicator to achieve a fine, uniform suspension.

-

Prepare fresh on the day of dosing.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Principle: CIA is a widely used model for rheumatoid arthritis, characterized by chronic inflammation of the joints, synovitis, and erosion of cartilage and bone. The disease is induced by immunization with type II collagen.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles (27G)

-

This compound formulation

-

Calipers for measuring paw thickness

Protocol:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.

-

On day 21, boost the mice with a subcutaneous injection of 100 µg of CII emulsified in IFA.

-

-

Treatment:

-

Begin daily oral gavage with this compound or vehicle upon the first signs of arthritis (typically around day 24-28), or prophylactically starting from day 21.

-

-

Assessment:

-

Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (e.g., 0 = no swelling; 1 = mild swelling and erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers every 2-3 days.

-

At the end of the study (e.g., day 42), collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines) and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

-

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Principle: EAE is the most common animal model for multiple sclerosis, characterized by inflammation of the central nervous system (CNS), demyelination, and progressive paralysis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile PBS

-

Syringes and needles (27G)

-

This compound formulation

Protocol:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 emulsified in CFA.

-

Administer 200 ng of PTX intraperitoneally on day 0 and day 2.

-

-

Treatment:

-

Begin daily oral gavage with this compound or vehicle upon the onset of clinical signs (typically around day 9-12), or prophylactically starting from day 0.

-

-

Assessment:

-

Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

At the peak of the disease (e.g., day 18-21), collect brains and spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining) and for flow cytometric analysis of infiltrating immune cells (e.g., CD4+, CD8+ T cells, macrophages).

-

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

Principle: MRL/lpr mice spontaneously develop a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies (e.g., anti-dsDNA), glomerulonephritis, and skin lesions.

Materials:

-

Female MRL/lpr mice

-

This compound formulation

-

Metabolic cages for urine collection

-

Urine test strips for proteinuria

-

ELISA kits for anti-dsDNA antibody measurement

Protocol:

-

Treatment:

-

Begin daily oral gavage with this compound or vehicle at an age when disease manifestations typically begin to appear (e.g., 8-12 weeks of age) and continue for a specified period (e.g., 10-12 weeks).

-

-

Assessment:

-

Monitor body weight and general health weekly.

-

Measure proteinuria weekly using metabolic cages and urine test strips.

-

Collect blood periodically (e.g., every 4 weeks) for the measurement of serum anti-dsDNA antibody titers by ELISA.

-

At the end of the study, harvest kidneys for histological assessment of glomerulonephritis and spleen for analysis of immune cell populations.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the CIA model.

Caption: Experimental workflow for the EAE model.

References

- 1. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dhodh-IN-24 in In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro applications of Dhodh-IN-24, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). The protocols detailed below are designed to guide researchers in utilizing this compound to investigate its effects on cellular processes and signaling pathways.

Introduction

This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the synthesis of pyrimidines, which are essential components of DNA and RNA.[2][3][4] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, leading to the suppression of cell proliferation.[2] This mechanism makes DHODH inhibitors like this compound promising therapeutic candidates for various diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[2][4][5][6]

Quantitative Data

The following table summarizes the known quantitative data for this compound. Further in-vitro studies using the protocols outlined below can be employed to generate additional quantitative data, such as EC50 values in various cell lines and effects on specific cellular markers.

| Parameter | Value | Target | Source |

| IC50 | 91 nM | Human Dihydroorotate Dehydrogenase (DHODH) | [1] |

Signaling Pathways

DHODH is strategically located in the inner mitochondrial membrane, where it is linked to the electron transport chain.[3][7][8][9] Its inhibition by this compound has several downstream consequences on cellular signaling.

De Novo Pyrimidine Biosynthesis Pathway

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[5]

DHODH Inhibition and Cellular Consequences

Inhibition of DHODH not only affects nucleotide synthesis but can also lead to increased reactive oxygen species (ROS) production and induce ferroptosis, a form of programmed cell death.[3][6][10] This is due to DHODH's connection to the mitochondrial respiratory chain.[6][8]

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the effects of this compound.

DHODH Enzymatic Assay

This assay directly measures the enzymatic activity of DHODH and the inhibitory effect of this compound.

Materials:

-

Recombinant human DHODH protein

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

Dihydroorotate (DHO)

-

Decylubiquinone (CoQd)

-

2,6-dichloroindophenol (DCIP)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of various concentrations of this compound or DMSO (vehicle control).

-

Add 178 µL of a master mix containing assay buffer, recombinant DHODH protein, CoQd, and DCIP to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of DHO to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116, Jurkat)

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

-

Microplate reader (for absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24, 48, or 72 hours.

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis

This technique is used to detect changes in protein expression levels downstream of DHODH inhibition.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-p21, anti-c-Myc)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on cell cycle progression.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-